molecular formula C11H11BrO3 B12071179 4-Bromo-2-cyclobutoxybenzoic acid

4-Bromo-2-cyclobutoxybenzoic acid

Cat. No.: B12071179
M. Wt: 271.11 g/mol
InChI Key: LOCMFKQDMLEMPO-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclobutoxybenzoic acid (CAS: 1369874-96-3) is a brominated benzoic acid derivative with a cyclobutoxy substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₁BrO₃, and it has a molecular weight of 271.12 g/mol . The compound is primarily utilized in organic synthesis as a precursor for heterocyclic compounds and pharmaceuticals. The cyclobutoxy group introduces steric and electronic effects that distinguish it from other brominated benzoic acids.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

4-bromo-2-cyclobutyloxybenzoic acid

InChI

InChI=1S/C11H11BrO3/c12-7-4-5-9(11(13)14)10(6-7)15-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)

InChI Key

LOCMFKQDMLEMPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclobutoxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclobutoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-cyclobutoxybenzoic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclobutoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-cyclobutoxybenzoic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromo-2-cyclobutoxybenzoic acid derivatives.

    Reduction: Formation of 2-cyclobutoxybenzoic acid.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

4-Bromo-2-cyclobutoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyclobutoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Analogs

Several brominated benzoic acids share the same molecular formula (C₁₁H₁₁BrO₃ ) but differ in substituent positions:

2-Bromo-5-(cyclopropylmethoxy)benzoic acid (CAS: 1369884-86-5): Bromine at position 2 and a cyclopropylmethoxy group at position 2.

3-Bromo-5-cyclobutoxybenzoic acid (CAS: 1600147-90-7): Bromine at position 3 and cyclobutoxy at position 3.

Substituent-Driven Comparisons

Alkoxy vs. Halo/Methyl Substituents
Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-2-cyclobutoxybenzoic acid Cyclobutoxy (2) 271.12 Organic synthesis; bulky substituent enhances rigidity
4-Bromo-2-chlorobenzoic acid Chloro (2) 235.46 High melting point (170–173°C); polar halogen enhances reactivity
4-Bromo-2-methylbenzoic acid Methyl (2) 215.04 Precursor for antibacterial anthranilic acids
5-Bromo-2-butoxybenzoic acid Butoxy (2) 273.13 Longer alkoxy chain increases lipophilicity
  • Cyclobutoxy vs.
  • Cyclobutoxy vs. Methyl : Methyl is less electron-withdrawing, leading to differences in aromatic electrophilic substitution patterns.
Functional Group Variations
Compound Name Functional Group Key Applications
2-Amino-4-bromobenzoic acid Amino (2) Biochemical reagent; electron-rich aromatic ring
4-Bromo-2-(hydroxymethyl)benzoic acid Hydroxymethyl (2) Hydrogen-bonding capability; intermediate in drug synthesis
  • Amino vs. Cyclobutoxy: The amino group is strongly electron-donating, altering the ring’s electronic profile and reactivity compared to the electron-neutral cyclobutoxy group.

Physicochemical Properties

  • Solubility : Cyclobutoxy and alkoxy groups (e.g., butoxy) enhance solubility in organic solvents compared to chloro or methyl substituents.
  • Melting Points : Bulky substituents like cyclobutoxy may lower melting points relative to compact groups (e.g., chloro in 4-bromo-2-chlorobenzoic acid, MP 170–173°C) .

Biological Activity

4-Bromo-2-cyclobutoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Bromo-2-cyclobutoxybenzoic acid (C12H13BrO3) features a bromine atom and a cyclobutoxy group attached to a benzoic acid framework. Its structure contributes to its unique reactivity and biological properties.

Research indicates that compounds with similar structures often interact with various biological targets:

  • Target Enzymes : Similar compounds have been shown to inhibit enzymes such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are involved in cell signaling pathways related to growth and differentiation.
  • Biochemical Pathways : The compound may influence biochemical pathways associated with inflammation, cancer progression, and metabolic disorders .

Biological Activities

The biological activities attributed to 4-Bromo-2-cyclobutoxybenzoic acid include:

  • Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .
  • Anti-inflammatory Effects : Similar structures have shown promise in reducing inflammation, which could be beneficial for treating conditions like arthritis or other inflammatory diseases .
  • Antitumor Properties : Some studies suggest that derivatives can inhibit tumor growth, indicating potential applications in cancer therapy .

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of 4-Bromo-2-cyclobutoxybenzoic acid against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at certain concentrations, supporting its potential as an antibacterial agent.
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects. This finding aligns with the behavior of other benzoic acid derivatives.
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines revealed that 4-Bromo-2-cyclobutoxybenzoic acid induced apoptosis in specific types of cancer cells, further indicating its potential as an antitumor agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-cyclobutoxybenzoic acidBromine + cyclobutoxy groupAntimicrobial, anti-inflammatory
5-Bromo-2-(propan-2-yl)benzoic acidBromine + isopropyl groupAntitumor, antibacterial
5-Bromo-2-chlorobenzoic acidBromine + chlorine substituentSelective estrogen receptor modulator

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